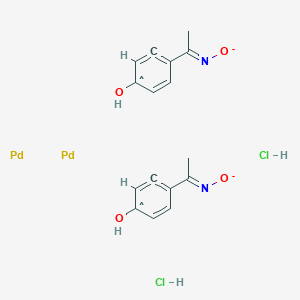
5-Fluorotryptamine, HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorotryptamine hydrochloride is an organic compound with the chemical formula C10H11FN2 · HCl. It is an analog of tryptamine, where one hydrogen atom is replaced by a fluorine atom. This compound is known for its role as a partial agonist at 5-HT3 receptors, making it significant in pharmacological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorotryptamine hydrochloride typically involves the fluorination of tryptamine. One common method includes the reaction of tryptamine with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The product is then purified through crystallization or chromatography to obtain 5-Fluorotryptamine hydrochloride .
Industrial Production Methods: Industrial production of 5-Fluorotryptamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluorotryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride
Major Products Formed: The major products formed from these reactions include various indole derivatives, amine derivatives, and substituted tryptamines .
Wissenschaftliche Forschungsanwendungen
5-Fluorotryptamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying serotonin receptors and their functions.
Medicine: It is investigated for its potential therapeutic effects as a partial agonist at 5-HT3 receptors.
Industry: It is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
5-Fluorotryptamine hydrochloride acts as a partial agonist at 5-HT3 receptors. It binds to these receptors and partially activates them, leading to a moderate increase in receptor activity. This partial agonism is due to the size and electronegativity of the fluorine atom at the 5 position of the tryptamine molecule. The compound’s interaction with 5-HT3 receptors involves the displacement of [3H]granisetron binding, with an Rmax (Imax/Imax 5-HT) of 0.64 and 0.45 for 5-HT3A and 5-HT3AB receptors, respectively .
Vergleich Mit ähnlichen Verbindungen
Tryptamine: A weak partial agonist at 5-HT3 receptors with low affinity.
5-Chlorotryptamine: Similar affinity to 5-Fluorotryptamine but a very weak partial agonist.
5-Methyltryptamine and 5-Methoxytryptamine: Other derivatives with varying degrees of receptor activity
Uniqueness: 5-Fluorotryptamine hydrochloride is unique due to its specific interaction with 5-HT3 receptors, influenced by the size and electronegativity of the fluorine atom. This makes it a valuable tool in pharmacological research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H11ClFN2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
InChI |
InChI=1S/C10H11FN2.Cl/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2; |
InChI-Schlüssel |
ZGXHTHAJRPDDHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCN.[Cl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-5,6,8,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B12358100.png)

![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid](/img/structure/B12358118.png)
![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea](/img/structure/B12358130.png)





![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)
![5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12358153.png)



